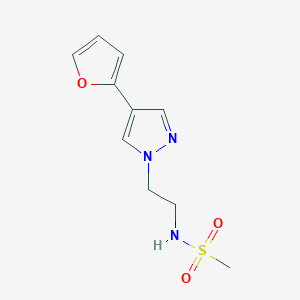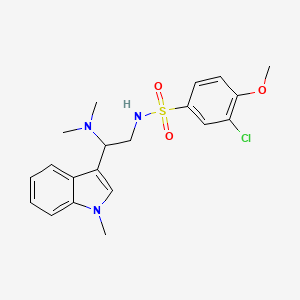![molecular formula C22H19N3OS B2953350 N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide CAS No. 897459-11-9](/img/structure/B2953350.png)
N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide, also known as ML239, is a small molecule drug that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have promising results in scientific research.
Applications De Recherche Scientifique
Fluorescent Analog Development
The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) highlights a critical application in biochemical research. A study conducted by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of NAD, demonstrating its use in monitoring enzymatic activities and interactions. This research showcases the versatility of nicotinamide derivatives in creating tools for biological studies, providing insights into cellular processes with fluorescence-based techniques (J. Barrio, J. Secrist, N. Leonard, 1972).
Nicotinamide in Plant Metabolism
Nicotinamide's metabolic fate in higher plants was explored by Matsui et al. (2007), who found that it contributes to pyridine nucleotide synthesis after conversion to nicotinic acid. This study demonstrates the role of nicotinamide derivatives in plant biochemistry, suggesting potential agricultural applications in optimizing plant health and productivity (Ayu Matsui, Yuling Yin, K. Yamanaka, M. Iwasaki, H. Ashihara, 2007).
Corrosion Inhibition
Research on the corrosion inhibition effect of nicotinamide derivatives by Chakravarthy, Mohana, and Kumar (2014) highlights another application area. They found that certain nicotinamide derivatives effectively inhibit corrosion on mild steel in hydrochloric acid solutions. This suggests potential industrial applications in protecting metal surfaces, highlighting the chemical versatility of nicotinamide derivatives (M. P. Chakravarthy, K. N. Mohana, C. B. Pradeep Kumar, 2014).
Herbicidal Activity
A study by Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, revealed significant herbicidal activity against certain weed species. This research indicates the potential of nicotinamide derivatives in developing environmentally friendly herbicides, offering a new avenue for pest management in agriculture (Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021).
Synthetic Nicotinamide Cofactor Analogues
The synthesis and application of synthetic nicotinamide cofactor analogues in redox chemistry have been extensively studied by Paul, Arends, and Hollmann (2014). Their work demonstrates the importance of these analogues in both enzymatic reactions and non-enzymatic redox processes, highlighting their potential in chemical synthesis and biocatalysis (C. E. Paul, I. Arends, F. Hollmann, 2014).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(24-12-6-10-17-9-4-5-11-20(17)24)13-18-15-27-22-23-19(14-25(18)22)16-7-2-1-3-8-16/h1-5,7-9,11,14-15H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUIPVMFGKOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2953269.png)



![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2953276.png)
![(Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2953277.png)
![4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde](/img/structure/B2953280.png)





